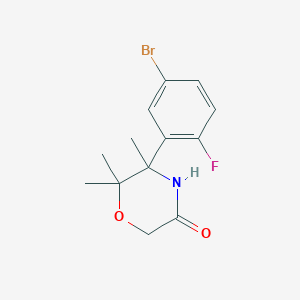
5-(5-Bromo-2-fluorophenyl)-5,6,6-trimethylmorpholin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Bromo-2-fluorophenyl)-5,6,6-trimethylmorpholin-3-one is an organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, which imparts unique chemical properties. It is used in various scientific research fields due to its distinctive structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromo-2-fluorophenyl)-5,6,6-trimethylmorpholin-3-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-fluorobenzene and 5,6,6-trimethylmorpholine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(5-Bromo-2-fluorophenyl)-5,6,6-trimethylmorpholin-3-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and other bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted morpholine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.
Applications De Recherche Scientifique
5-(5-Bromo-2-fluorophenyl)-5,6,6-trimethylmorpholin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(5-Bromo-2-fluorophenyl)-5,6,6-trimethylmorpholin-3-one involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can enhance the compound’s reactivity and binding affinity to target molecules. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-2-fluorophenyl acetic acid
- 5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone
- 2-Bromo-5-fluorophenol
Uniqueness
5-(5-Bromo-2-fluorophenyl)-5,6,6-trimethylmorpholin-3-one is unique due to its specific substitution pattern on the phenyl ring and the presence of the morpholine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C13H15BrFNO2 |
|---|---|
Poids moléculaire |
316.17 g/mol |
Nom IUPAC |
5-(5-bromo-2-fluorophenyl)-5,6,6-trimethylmorpholin-3-one |
InChI |
InChI=1S/C13H15BrFNO2/c1-12(2)13(3,16-11(17)7-18-12)9-6-8(14)4-5-10(9)15/h4-6H,7H2,1-3H3,(H,16,17) |
Clé InChI |
IAURJAXKMDTPTH-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(NC(=O)CO1)(C)C2=C(C=CC(=C2)Br)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


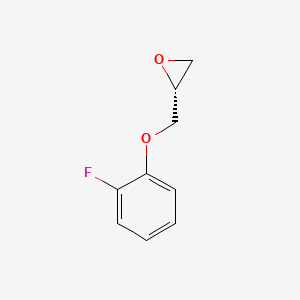

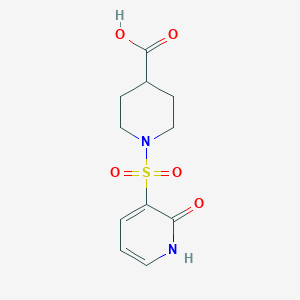

![6-(4-Ethoxy-3-nitrophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11801167.png)
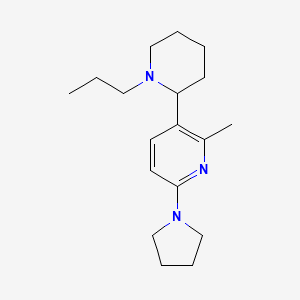
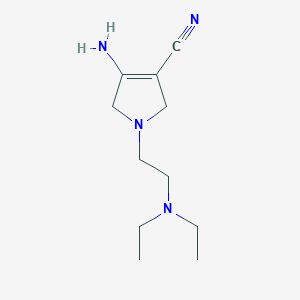
![2-(3-Iodophenyl)benzo[d]oxazole-5-carbonitrile](/img/structure/B11801202.png)
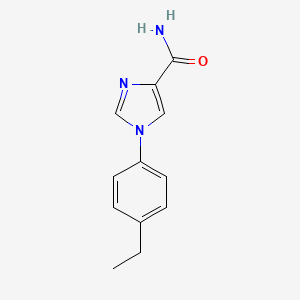
![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B11801205.png)
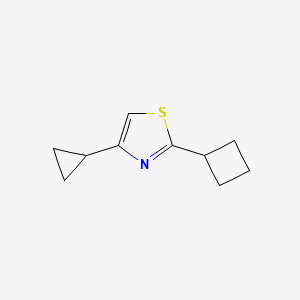


![Tert-butyl 1-(methylamino)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B11801226.png)
